molecular formula C8H14O2 B154257 Hex-2-enyl acetate CAS No. 10094-40-3

Hex-2-enyl acetate

Cat. No.: B154257
CAS No.: 10094-40-3
M. Wt: 142.2 g/mol
InChI Key: HRHOWZHRCRZVCU-AATRIKPKSA-N
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Description

It is an acetate ester resulting from the formal condensation of the hydroxy group of (E)-hex-2-en-1-ol with the carboxy group of acetic acid . This compound is commonly found in nature and is known for its pleasant, fruity aroma, making it a popular choice in the flavor and fragrance industry.

Preparation Methods

Hex-2-enyl acetate can be synthesized through various methods. One common synthetic route involves the reaction of acetic acid with (E)-2-hexen-1-ol in the presence of an acid catalyst . This reaction typically occurs at room temperature and is followed by purification steps such as washing and distillation to obtain the final product. Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

Hex-2-enyl acetate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Hex-2-enyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis.

    Biology: This compound is studied for its role as a plant metabolite and its effects on plant physiology.

    Medicine: Research explores its potential therapeutic properties and its use in drug formulation.

    Industry: this compound is widely used in the flavor and fragrance industry due to its pleasant aroma. .

Mechanism of Action

The mechanism of action of hex-2-enyl acetate involves its interaction with specific molecular targets and pathways. As a plant metabolite, it plays a role in plant signaling and defense mechanisms. In the flavor and fragrance industry, its mechanism of action is primarily related to its ability to bind to olfactory receptors, eliciting a sensory response .

Comparison with Similar Compounds

Hex-2-enyl acetate can be compared with other similar compounds such as:

    Hexyl acetate: Similar in structure but lacks the double bond present in this compound.

    Hex-3-enyl acetate: Similar but with the double bond located at a different position.

    2-Hexen-1-ol: The alcohol precursor of this compound.

This compound is unique due to its specific double bond configuration, which contributes to its distinct aroma and reactivity .

Properties

IUPAC Name

hex-2-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHOWZHRCRZVCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862972
Record name 2-Hexen-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10094-40-3
Record name 2-Hexen-1-yl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10094-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexen-1-ol, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hexen-1-ol, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-2-enyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.190
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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